(3Z)-3-(2-oxopropylidene)oxolan-2-one

Description

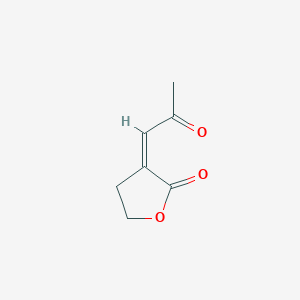

(3Z)-3-(2-oxopropylidene)oxolan-2-one is a γ-lactone (oxolan-2-one) derivative featuring a conjugated α,β-unsaturated ketone (2-oxopropylidene) substituent at the 3-position. This structural motif introduces significant reactivity due to the electron-deficient enone system, which can act as a Michael acceptor. The γ-lactone core distinguishes it from six-membered diketopiperazines and indolinones, offering unique stereoelectronic properties for interactions in biological or synthetic contexts .

Properties

CAS No. |

139915-22-3 |

|---|---|

Molecular Formula |

C7H8O3 |

Molecular Weight |

140.14 g/mol |

IUPAC Name |

(3Z)-3-(2-oxopropylidene)oxolan-2-one |

InChI |

InChI=1S/C7H8O3/c1-5(8)4-6-2-3-10-7(6)9/h4H,2-3H2,1H3/b6-4- |

InChI Key |

CXGLOIFHYPUVGP-XQRVVYSFSA-N |

SMILES |

CC(=O)C=C1CCOC1=O |

Isomeric SMILES |

CC(=O)/C=C\1/CCOC1=O |

Canonical SMILES |

CC(=O)C=C1CCOC1=O |

Synonyms |

2-Propanone, 1-(dihydro-2-oxo-3(2H)-furanylidene)-, (Z)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Oxolan-2-one (γ-Lactone) Derivatives

The γ-lactone framework is shared among several compounds, but substituent variations lead to distinct properties:

Key Observations :

- The 2-oxopropylidene group in the target compound introduces reactivity absent in saturated or hydroxylated analogs.

- γ-Lactones with alkyl or hydroxyalkyl groups (e.g., 5-propyloxolan-2-one) are associated with flavor profiles, whereas halogenated derivatives (e.g., 5-(3-iodopropyl)oxolan-2-one) may have specialized industrial uses .

Diketopiperazine Derivatives

Diketopiperazines (DKPs) share a six-membered ring with two amide bonds but differ in substituents and conjugation:

Comparison with Target Compound :

- Structural : DKPs have a larger, rigid ring system compared to the γ-lactone core, but both feature α,β-unsaturated ketones (benzylidene or oxopropylidene) that may interact with biological targets via similar mechanisms (e.g., Michael addition).

- Bioactivity: The conjugated systems in DKPs correlate with antiviral activity, suggesting that the target compound’s enone group could also confer bioactivity if tested .

Indolin-2-one Derivatives

Indolinones with α,β-unsaturated carbonyl substituents are noted for anticancer properties:

Comparison with Target Compound :

- Structural: Both compounds possess a 2-oxopropylidene group, but the indolinone core is aromatic and planar, contrasting with the non-aromatic γ-lactone.

- Reactivity: The enone system in both compounds likely facilitates covalent binding to cysteine residues in enzymes, a mechanism exploited in kinase inhibitors .

Research Implications and Gaps

- Synthetic Utility: The γ-lactone core could serve as a scaffold for developing novel Michael acceptors with tailored reactivity, leveraging lessons from diketopiperazine synthesis () .

- Data Limitations : Direct pharmacological or physicochemical data for this compound are absent in the provided evidence; comparisons rely on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.